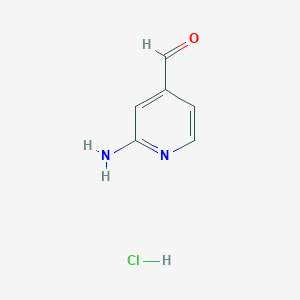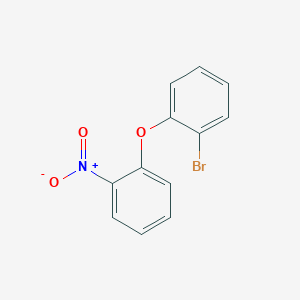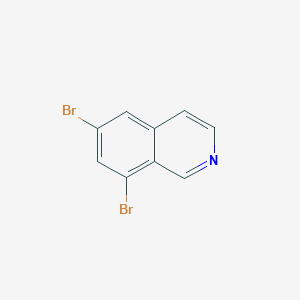
2-Aminoisonicotinaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoisonicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde.
Amination: The isonicotinaldehyde undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The resulting 2-aminoisonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoisonicotinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 2-Aminoisonicotinic acid.
Reduction: 2-Aminoisonicotinalcohol.
Substitution: Various N-substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Aminoisonicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Aminoisonicotinaldehyde hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Similar structure but lacks the aldehyde group.
Isonicotinaldehyde: Similar structure but lacks the amino group.
2-Amino-3-pyridinecarboxaldehyde: Similar structure with an additional functional group.
Uniqueness
2-Aminoisonicotinaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group in its structure, allowing it to participate in a diverse range of chemical reactions and making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-aminopyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-3-5(4-9)1-2-8-6;/h1-4H,(H2,7,8);1H |
Clé InChI |
NUJASNRMTLDBFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

